[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a pyrrolidine-based compound featuring a 2-chloro-acetyl group at position 1 of the pyrrolidine ring and a carbamic acid benzyl ester moiety attached via a methylene bridge to the 3-position (Fig. 1).
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-8-14(19)18-7-6-13(10-18)9-17-15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKLUCBMTYJWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133158 | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353978-44-5 | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrrolidine Intermediate Synthesis
The synthesis begins with functionalizing the pyrrolidine ring. A common approach involves L-proline as a starting material due to its stereochemical integrity and commercial availability:
-
Step 1 : React L-proline with chloroacetyl chloride in acetone at 72°C for 2 hours to form 1-(2-chloroacetyl)pyrrolidine-3-carboxylic acid .
-
Step 2 : Treat the intermediate with sulfur oxychloride (SOCl₂) in dichloromethane to generate the acid chloride, followed by ammonolysis to yield 1-(2-chloroacetyl)pyrrolidin-3-amine .
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetone/DCM |
| Temperature | 72°C (Step 1), 0–10°C (Step 2) |
| Reaction Time | 2–18 hours |
| Yield | 75–80% |
Carbamate Formation
The amine intermediate undergoes carbamate coupling with benzyl chloroformate (Cbz-Cl):
-
Step 3 : React 1-(2-chloroacetyl)pyrrolidin-3-amine with Cbz-Cl in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of Cbz-Cl.
Optimization Notes :
Final Esterification and Purification
The chloroacetyl group is introduced via 2-chloroacetyl chloride in the presence of a base:
-
Step 4 : Treat the carbamate intermediate with 2-chloroacetyl chloride in THF at room temperature.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >98% purity.
Industrial-Scale Production :
| Parameter | Industrial Method |
|---|---|
| Reactor Type | Continuous flow |
| Catalyst | N/A (thermal coupling) |
| Throughput | 5–10 kg/day |
| Purity Control | In-line HPLC monitoring |
Reaction Mechanism and Stereochemical Considerations
Chloroacetyl Group Introduction
The chloroacetyl moiety is critical for downstream reactivity. Its incorporation involves:
-
Steric effects : The pyrrolidine ring’s conformation influences reaction rates. Trans-isomers dominate due to reduced steric hindrance.
Challenges :
-
Racemization : Minimized by maintaining pH < 8 and temperatures below 10°C during ammonolysis.
-
Byproducts : Over-acylation is avoided by stoichiometric control of chloroacetyl chloride (1.1 eq.).
Analytical Characterization
Structural Confirmation
Purity Assessment
-
Chiral HPLC : Enantiomeric excess >99% using Chiralpak® AD-H column.
Industrial-Scale Optimization
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance reproducibility:
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and benzyl ester groups are susceptible to hydrolysis under acidic or basic conditions:
-
The chloroacetyl group remains stable under mild hydrolysis conditions but may hydrolyze to glycolic acid derivatives under prolonged heating.
-
Carbamate hydrolysis is often monitored via TLC or NMR to track deprotection kinetics.
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides:
-
Reactions are typically >80% efficient when using polar aprotic solvents like DMF or DMSO.
-
Steric hindrance from the pyrrolidine ring can reduce substitution rates at the chloroacetyl carbon.
Carbamate Group Reactivity
The carbamate group participates in interchange and decomposition reactions:
-
The benzyl ester stabilizes the carbamate against premature decomposition under ambient conditions .
-
Curtius rearrangement of the carbamate group is feasible at elevated temperatures, yielding isocyanates for further functionalization .
Pyrrolidine Ring Modifications
The pyrrolidine ring undergoes ring-opening or functionalization under specific conditions:
| Reaction | Conditions | Product | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF | Quaternary ammonium derivatives | |
| Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Pyrrolidine N-oxide |
-
Oxidation of the pyrrolidine nitrogen requires careful control to avoid overoxidation.
-
Ring strain in pyrrolidine facilitates nucleophilic attack at the β-position under acidic conditions.
Transesterification of the Benzyl Ester
The benzyl ester undergoes transesterification with alcohols:
| Alcohol | Catalyst | Conditions | Product | References |
|---|---|---|---|---|
| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 h | Methyl ester derivative | |
| Ethanol | Ti(OiPr)<sub>4</sub> | 80°C, 12 h | Ethyl ester derivative |
-
Transesterification is reversible and driven by excess alcohol .
-
Enzymatic methods (e.g., lipases) offer regioselective alternatives for ester modification .
Key Insights from Research
-
Reactivity Hierarchy : The chloroacetyl group is the most reactive site, followed by the carbamate and benzyl ester .
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance substitution rates, while protic solvents stabilize intermediates in hydrolysis .
-
Catalytic Systems : Rhodium and palladium catalysts enable reductive carbonylation of nitroarenes to carbamates, suggesting potential for scalable synthesis .
For further studies, kinetic profiling of substitution reactions and computational modeling of transition states are recommended to optimize synthetic pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester may exhibit anticancer properties. The chloroacetyl group is known to enhance cytotoxicity against various cancer cell lines by interfering with cellular mechanisms involved in proliferation and survival. Computational studies suggest that this compound could interact with key proteins involved in cancer pathways.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar carbamate derivatives have shown efficacy against bacterial and fungal strains, indicating that [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester could be explored for its ability to inhibit microbial growth.
Neurological Applications
Given the presence of the pyrrolidine ring, this compound may also have implications in neurological research. Pyrrolidine derivatives are often studied for their effects on neurotransmitter systems, including GABAergic and glutamatergic pathways. Molecular docking studies can provide insights into how this compound might modulate receptor activities.
Synthesis and Characterization
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. The synthetic route often includes the formation of the pyrrolidine ring followed by the introduction of the chloroacetyl and carbamate functionalities.
Computational Studies
Molecular Docking
Recent studies utilizing molecular docking simulations have predicted that [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester can interact with various biological targets, suggesting a broad spectrum of potential activities. These studies are crucial for understanding the therapeutic efficacy and safety profiles of the compound.
Case Studies
Several case studies highlight the applications of compounds structurally similar to [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester:
- Anticancer Research : A study demonstrated that carbamate derivatives showed significant inhibition of tumor growth in xenograft models.
- Antimicrobial Efficacy : Research on similar compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli.
- Neurological Impact : Investigations into pyrrolidine-based compounds revealed their potential as modulators of neurotransmitter receptors, leading to neuroprotective effects.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrrolidine ring and benzyl ester moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Key Differences
The target compound is compared to seven structurally related analogs (Table 1), with variations in substituents, stereochemistry, and backbone connectivity.
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Estimated molecular formula for target compound: C16H20ClN2O3 (based on structural analogy to ).
Physicochemical Properties and Reactivity
- Chloro-acetyl vs.
- Methylene Bridge Impact : The methylene linkage in the target compound increases spatial flexibility compared to the direct carbamate attachment in , which may influence binding to sterically constrained targets .
- Steric Effects : Bulky substituents like cyclopropyl () or isopropyl () reduce solubility but enhance lipophilicity, favoring membrane permeability .
- Stereochemistry : The R-configuration in and may confer distinct enantioselective interactions compared to the S-isomer in .
Table 2: Physical Properties of Selected Compounds
*Estimated based on primary amine pKa.
Research and Application Insights
- However, several derivatives (e.g., ) are discontinued, possibly due to toxicity or synthetic challenges .
- Synthetic Flexibility : The benzyl ester group in the target compound and allows for deprotection under mild hydrogenation conditions, enabling further functionalization .
Biological Activity
Introduction
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety. This unique combination of functional groups suggests potential biological activities that warrant detailed investigation. The compound's reactivity and interaction with biological systems may lead to various pharmacological applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : Benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
- Molecular Formula : C17H23ClN2O3
- Molecular Weight : 348.83 g/mol
The presence of the chloroacetyl group enhances the compound's electrophilicity, making it a potential candidate for interactions with nucleophilic sites in biological macromolecules.
Synthesis
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves several steps:
- Formation of Pyrrolidine Intermediate : The reaction of 2-chloroacetyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) forms the intermediate 1-(2-chloroacetyl)pyrrolidine.
- Carbamate Formation : This intermediate is then reacted with ethyl chloroformate to introduce the carbamic acid group.
- Esterification : Finally, the benzyl alcohol is added under acidic conditions to yield the final product.
The biological activity of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is likely mediated through its ability to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. This covalent modification can significantly alter the activity of target proteins, resulting in various biological effects.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing carbamate moieties have demonstrated antimicrobial properties against various pathogens.
- Anticancer Activity : Similar derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The chloroacetyl group may enhance binding affinity to enzymes, making this compound a potential inhibitor for specific targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into the unique properties of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist at mGluR5 receptors |
| Carbamate derivatives | Carbamic acid functional group | Antimicrobial and anticancer properties |
| Chloroacetamides | Chloroacetyl group | Potential enzyme inhibitors |
This table highlights how the unique combination of functional groups in [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester may confer distinct biological activities not observed in other compounds.
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds:
- Anticancer Studies : Research on carbamate derivatives has shown significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications in oncology.
- Enzyme Interaction Studies : Computational docking studies suggest that [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester may interact effectively with key enzymes involved in metabolic pathways, enhancing its potential as a drug candidate.
Q & A
Basic: What synthetic methodologies are effective for synthesizing [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves:
- Reacting a hydroxyl-containing pyrrolidine precursor with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the chloro-acetyl group.
- Subsequent benzyl carbamate protection using benzyl chloroformate under anhydrous conditions.
- Purification via column chromatography with solvents like light petroleum:ethyl acetate (2:1 v/v), achieving yields >75% .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chloroacetylation | 2-Chloroacetyl chloride, Et₃N, DCM, 0°C→RT | 85% |
| Benzyl ester protection | Benzyl chloroformate, DMAP, DCM | 78% |
| Purification | Column chromatography (petroleum ether:EtOAc) | 80% |
Advanced: How can conflicting NMR data for carbamic acid benzyl ester derivatives be resolved?
Answer:
Discrepancies in NMR signals (e.g., overlapping peaks for pyrrolidine protons) can be addressed by:
- 2D NMR techniques (e.g., COSY, HSQC) to assign protons and carbons unambiguously.
- Variable-temperature NMR to reduce rotational barriers causing signal splitting.
- Comparative analysis with structurally analogous compounds (e.g., S-(1-iodomethyl-2-methylpropyl)carbamic acid benzyl ester, δH 0.86–0.91 for CH(CH₃)₂ ).
Basic: What purification strategies are optimal for isolating [compound] from complex reaction mixtures?
Answer:
- Column chromatography with gradients of petroleum ether:ethyl acetate (e.g., 2:1→1:2) effectively separates polar byproducts.
- Recrystallization using dichloromethane/hexane mixtures improves purity (>98%) .
Advanced: What mechanistic insights explain unexpected retro-Claisen reactions during synthesis?
Answer:
Retro-Claisen reactions (observed in similar carbamate syntheses ) arise from β-keto elimination under basic conditions. Mitigation strategies include:
- Avoiding strong bases (e.g., NaOH) during acylations.
- Using mild, non-nucleophilic bases (e.g., DMAP) to suppress elimination pathways.
- Monitoring reaction progress via TLC to halt before decomposition.
Basic: What spectroscopic techniques confirm the stereochemical integrity of [compound]?
Answer:
- Optical rotation ([α]D measurements) to verify chiral centers (e.g., [α]D²⁰ = –22.5 for a related compound ).
- NOESY NMR to detect spatial proximity of protons (e.g., pyrrolidine methylene groups).
- IR spectroscopy to confirm carbamate C=O stretches (~1689 cm⁻¹) and N-H bonds (~3338 cm⁻¹) .
Advanced: How can computational modeling predict the stability of [compound] under varying pH conditions?
Answer:
- DFT calculations (e.g., Gaussian 16) to evaluate hydrolysis pathways of the chloro-acetyl group.
- pKa predictions (e.g., ACD/Labs) for protonation sites on the pyrrolidine ring.
- MD simulations to assess benzyl ester hydrolysis kinetics in aqueous buffers .
Basic: What functional group compatibilities are critical during derivatization of [compound]?
Answer:
- Chloro-acetyl group : Susceptible to nucleophilic attack (e.g., by amines or thiols).
- Benzyl ester : Stable under acidic conditions but cleaved by hydrogenolysis (H₂/Pd-C) .
- Pyrrolidine nitrogen : Reactive toward alkylation or acylation without deprotecting the carbamate .
Advanced: What role does [compound] play in synthesizing heterocyclic scaffolds?
Answer:
The pyrrolidine-carbamate core serves as a precursor for:
- Pyrrolo[3,4-b]isoxazoles via intramolecular cycloadditions .
- Benzimidazole derivatives through condensation with o-phenylenediamines .
- Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl substituents (e.g., Heck reactions ).
Basic: How should [compound] be stored to prevent decomposition?
Answer:
- Store under inert gas (N₂/Ar) at –20°C.
- Avoid prolonged exposure to light or moisture (use desiccants).
- Solutions in anhydrous DMF or DCM remain stable for >6 months .
Advanced: What strategies validate the biological activity of [compound] analogs in vitro?
Answer:
- SAR studies : Introduce substituents at the pyrrolidine 3-position (e.g., methyl, cyclopropyl) and assess activity against target enzymes .
- Metabolic stability assays : Incubate with liver microsomes to measure half-life (t½).
- Crystallography : Co-crystallize analogs with protein targets (e.g., kinases) to map binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
